6-Acetonyldihydrosanguinarine

Übersicht

Beschreibung

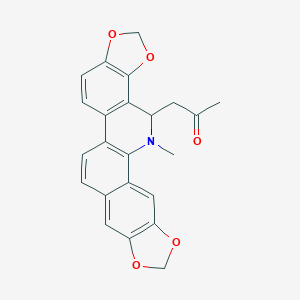

6-Acetonyldihydrosanguinarine is a chemical compound that belongs to the class of benzophenanthridine alkaloids. It is derived from the plant Sanguinaria canadensis, commonly known as bloodroot. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetonyldihydrosanguinarine typically involves the condensation of sanguinarine with acetone under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, which facilitates the formation of the acetonyldihydro derivative. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-Acetonyldihydrosanguinarine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzophenanthridine alkaloids. These products have distinct chemical and biological properties that are of interest in various research applications.

Wissenschaftliche Forschungsanwendungen

6-Acetonyldihydrosanguinarine has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other complex alkaloids and as a reagent in organic synthesis.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: Research has shown potential anticancer and anti-inflammatory activities, leading to investigations into its therapeutic applications.

Industry: It is used in the development of natural dyes and pigments due to its vibrant color properties.

Wirkmechanismus

The mechanism of action of 6-Acetonyldihydrosanguinarine involves its interaction with cellular targets such as enzymes and receptors. It exerts its effects by binding to specific molecular targets, leading to the modulation of biochemical pathways. For example, its anticancer activity is attributed to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells through the activation of caspase pathways.

Vergleich Mit ähnlichen Verbindungen

6-Acetonyldihydrosanguinarine is unique compared to other benzophenanthridine alkaloids due to its specific acetonyldihydro modification. Similar compounds include:

Sanguinarine: The parent compound, known for its antimicrobial properties.

Chelerythrine: Another benzophenanthridine alkaloid with potent protein kinase C inhibition activity.

Berberine: An isoquinoline alkaloid with broad-spectrum antimicrobial and anticancer properties.

The uniqueness of this compound lies in its distinct chemical structure, which imparts specific biological activities and potential therapeutic applications.

Biologische Aktivität

6-Acetonyldihydrosanguinarine is a notable alkaloid derived from the Chelidonium majus plant, commonly known as greater celandine. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding its biological activity is crucial for exploring potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the class of benzophenanthridine alkaloids. Its chemical formula is CHNO, and it features a distinctive structure that contributes to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 215.25 g/mol |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, leading to reduced cell division.

- Apoptosis Induction : It activates apoptotic pathways by modulating Bcl-2 family proteins and increasing caspase activity, which is critical for programmed cell death .

Case Study: In vitro Studies on Hepatocellular Carcinoma (HCC)

In a study examining its effects on HCC cells, this compound demonstrated an IC value ranging from 2.0 to 3.0 μg/mL, indicating potent cytotoxicity against these cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens:

- Bacterial Inhibition : It exhibits antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

- Antifungal Properties : Studies have indicated effectiveness against fungal infections, further supporting its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

This compound has been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators:

- Mechanism of Action : The compound suppresses the activation of NF-κB and MAPK pathways, leading to decreased production of inflammatory markers such as nitric oxide (NO) and prostaglandin E2 (PGE2) .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using DPPH scavenging assays. It demonstrated significant free radical scavenging ability, contributing to its protective effects against oxidative stress-related diseases .

Summary of Research Findings

The following table summarizes key findings related to the biological activities of this compound:

Eigenschaften

IUPAC Name |

1-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c1-12(25)7-17-21-14(5-6-18-23(21)29-11-26-18)15-4-3-13-8-19-20(28-10-27-19)9-16(13)22(15)24(17)2/h3-6,8-9,17H,7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONEHMWWDDDSJBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201307625 | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | xi-8-Acetonyldihydrosanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37687-34-6 | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37687-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037687346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 37687-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Acetonyldihydrosanguinarine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201307625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Melting Point |

194 - 195.5 °C | |

| Record name | xi-8-Acetonyldihydrosanguinarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 6-Acetonyldihydrosanguinarine and where is it found?

A: this compound (ADS) is a benzophenanthridine alkaloid found in various plant species, particularly those belonging to the Papaveraceae family. It has been isolated from plants like Corydalis bungeana [], Corydalis flabellata [], Corydalis adiantifolia [], Macleaya cordata [], Bocconia frutescens [], Chelidonium majus [], Corydalis hendersonii [], and Corydalis saxicola [].

Q2: What are the reported biological activities of this compound?

A: Studies have shown that this compound exhibits various biological activities. Notably, it demonstrates anti-hepatitis B virus activity, inhibiting the secretion of HBsAg and HBeAg in the HepG 2.2.15 cell line []. Additionally, research suggests that it might play a role in triggering proinflammatory cytokine production via the ROS-JNK/ERK-NFκB signaling pathway [].

Q3: How does the structure of this compound compare to other related alkaloids?

A: this compound shares structural similarities with other benzophenanthridine alkaloids, particularly dihydrosanguinarine and chelerythrine. It differs from dihydrosanguinarine by the presence of an acetonyl group at the 6-position [, ]. This structural difference likely contributes to the observed variations in biological activity between these closely related compounds.

Q4: Are there any studies on the structure-activity relationship (SAR) of this compound?

A: While specific SAR studies focused solely on this compound are limited in the provided literature, research on similar benzophenanthridine alkaloids suggests that modifications to the ring structure and substituents can significantly influence their biological activity []. For instance, the presence and stereochemistry of methoxy groups have been shown to impact the activity of related alkaloids like 6-methoxydihydrosanguinarine [].

Q5: What analytical techniques are commonly employed to identify and quantify this compound?

A: Various spectroscopic techniques are crucial for identifying and characterizing this compound. These include UV, IR, NMR, and mass spectrometry []. For quantification, high-performance liquid chromatography (HPLC) methods, both achiral and chiral, have been developed and utilized for the analysis of this compound, particularly in plant extracts []. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has also been employed to analyze total alkaloids, including this compound, from plant sources [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.